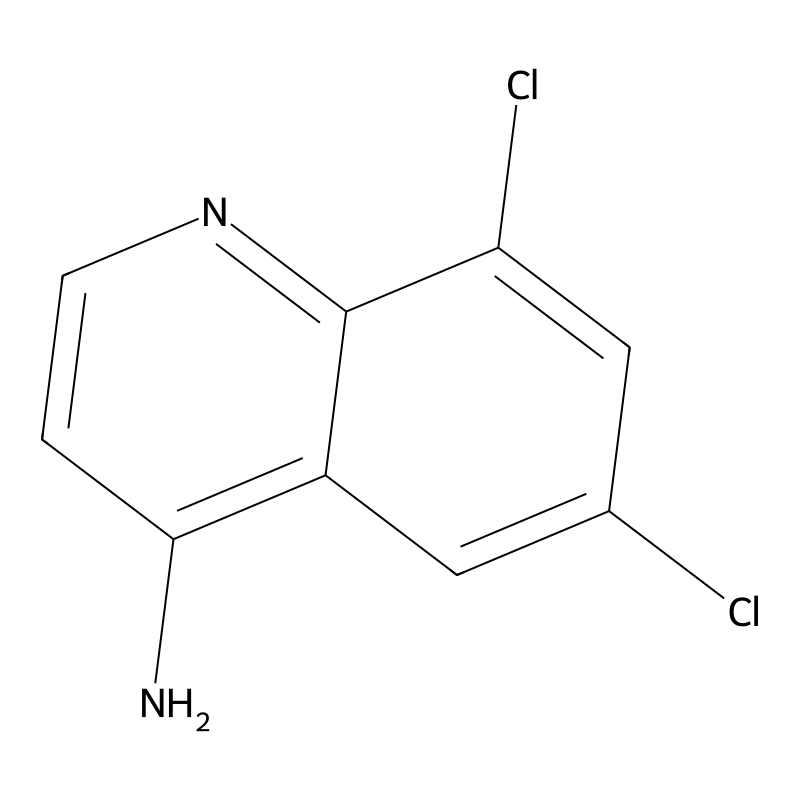

4-Amino-6,8-dichloroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analogy to Quinoline-based drugs

Quinoline is a core structure found in many biologically active molecules, including antimalarial drugs like chloroquine and mefloquine []. The presence of a chlorine atom at positions 6 and 8 of 4-Amino-6,8-dichloroquinoline might influence its interaction with similar biological targets as these drugs.

Exploration of Antimicrobial Properties

The amino group (NH2) and the presence of chlorine atoms in 4-Amino-6,8-dichloroquinoline could provide functional groups for potential interaction with microbial membranes. This warrants investigation into its possible antimicrobial properties.

Modification and Scaffolding

4-Amino-6,8-dichloroquinoline can serve as a base structure for further chemical modifications. By introducing different functional groups, scientists can create new analogs and explore their biological activity [].

4-Amino-6,8-dichloroquinoline is a synthetic organic compound with the molecular formula C₉H₆Cl₂N₂. It features a quinoline core substituted with amino and dichloro groups at specific positions, making it a derivative of the quinoline family. This compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it is studied for its anticancer and antimicrobial properties. The structural uniqueness of 4-amino-6,8-dichloroquinoline lies in the presence of two chlorine atoms at the 6 and 8 positions of the quinoline ring, which significantly influences its reactivity and biological interactions .

The reactivity of 4-amino-6,8-dichloroquinoline is primarily governed by the presence of the amino group and the chlorine substituents. Key reactions include:

- Amination Reactions: The compound can undergo palladium-catalyzed amination, where the chlorine atoms can be substituted by various amines, leading to a series of aminoquinoline derivatives. These reactions typically yield mono- or diaminated products depending on the reaction conditions and the steric hindrance of the amine used .

- Nucleophilic Substitution: The chlorine atoms are susceptible to nucleophilic attack, allowing for further functionalization of the molecule. This characteristic is exploited in synthesizing more complex derivatives with enhanced biological activity .

4-Amino-6,8-dichloroquinoline exhibits significant biological activity, particularly in:

- Anticancer Properties: Studies have shown that derivatives of 4-aminoquinoline compounds can induce cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanisms often involve apoptosis induction and disruption of cellular proliferation pathways .

- Antimicrobial Activity: The compound has also demonstrated antibacterial properties, making it a candidate for further development as an antimicrobial agent. Its effectiveness against certain bacterial strains has been noted in preliminary studies .

The synthesis of 4-amino-6,8-dichloroquinoline typically involves several steps:

- Starting Material Preparation: The synthesis often begins with commercially available 4-chloro-6,8-dichloroquinoline.

- Amination Reaction: The chlorinated quinoline is reacted with an appropriate amine under controlled conditions (e.g., elevated temperature) to facilitate substitution reactions. Common methods include:

- Purification: Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography to isolate 4-amino-6,8-dichloroquinoline from unreacted materials and by-products.

The applications of 4-amino-6,8-dichloroquinoline span several fields:

- Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating cancer and infectious diseases due to their biological activity.

- Chemical Research: The compound serves as a building block in organic synthesis for creating more complex molecules with potential therapeutic effects.

Interaction studies involving 4-amino-6,8-dichloroquinoline focus on its binding affinity to various biological targets:

- Protein Binding: Research indicates that this compound can interact with specific proteins involved in cancer pathways, potentially leading to inhibition of tumor growth.

- Mechanistic Studies: Investigations into its mechanism of action reveal that it may disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Several compounds share structural similarities with 4-amino-6,8-dichloroquinoline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial and anticancer | Lacks chlorination at positions 6 and 8 |

| 4-Amino-7-chloroquinoline | Amino group at position 4; chlorine at position 7 | Anticancer | Different chlorination pattern |

| 2-Amino-3-chloropyridine | Amino group at position 2; chlorine at position 3 | Antimicrobial | Pyridine core instead of quinoline |

| Chloroquine | Amino group; two chloro groups | Antimalarial | Well-established drug with extensive use |

The uniqueness of 4-amino-6,8-dichloroquinoline lies in its specific substitution pattern which may enhance its selectivity and potency against certain biological targets compared to other similar compounds.

This comprehensive review examines the synthetic methodologies available for preparing 4-amino-6,8-dichloroquinoline, a heterocyclic compound of significant synthetic and pharmacological importance. The compound features a quinoline core with amino substitution at position 4 and chlorine atoms at positions 6 and 8, making it a valuable intermediate for pharmaceutical development and materials science applications.

Synthetic Methodologies

Classical Synthetic Routes

From Dichloroquinoline Precursors

The most straightforward approach to 4-amino-6,8-dichloroquinoline involves the direct amination of 4-chloro-6,8-dichloroquinoline or related precursors. This method typically employs nucleophilic aromatic substitution mechanisms to introduce the amino group at the 4-position [2].

Procedure: 4,7-dichloroquinoline (1 equivalent) is dissolved in phosphorus oxychloride (excess) and heated at reflux for 3-5 hours. The reaction mixture is then cooled, and the excess POCl₃ is removed under reduced pressure. The resulting 4,6,8-trichloroquinoline is then subjected to selective amination using ammonia gas or amines under controlled conditions [5].

The subsequent amination step typically involves treating the trichloroquinoline with ammonia gas in phenol at elevated temperatures (130-150°C) for 7-10 hours. This method achieves yields of 85-95% and provides excellent regioselectivity for the 4-position substitution [2].

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents one of the most reliable methods for synthesizing 4-amino-6,8-dichloroquinoline. The reaction mechanism involves the nucleophilic attack of ammonia or primary amines on the electron-deficient 4-position of the quinoline ring, followed by elimination of the chloride leaving group [6] [7].

The reaction typically proceeds through the formation of a Meisenheimer complex, where the negative charge is stabilized by the electronegative nitrogen atom of the quinoline ring. The 4-position is particularly reactive due to its proximity to the quinoline nitrogen, which enhances the electrophilicity of this carbon center [8].

Reaction Conditions: The nucleophilic substitution is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at temperatures ranging from 120-150°C. The reaction time varies from 4-12 hours depending on the specific conditions and nucleophile used [6].

Base catalysis often enhances the reaction rate and yield. Common bases include triethylamine, sodium hydroxide, or potassium carbonate. The base serves to deprotonate the nucleophile, increasing its nucleophilicity and facilitating the substitution process [6].

Selective Amination Strategies

Selective amination of polyhalogenated quinolines requires careful control of reaction conditions to achieve regioselectivity. The 4-position of quinoline is generally more reactive toward nucleophilic substitution than the 2-position, making it the preferred site for amination [8].

The selectivity can be enhanced by using mild reaction conditions and carefully chosen nucleophiles. Primary amines typically show better selectivity than secondary amines due to their higher nucleophilicity and lower steric hindrance [2].

Selective Conditions: The use of alcohols as solvents, particularly butanol or ethanol, at temperatures around 130°C for 6-8 hours provides excellent selectivity for 4-position amination. The addition of catalytic amounts of hydrochloric acid enhances the reaction rate without compromising selectivity [9].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for quinoline synthesis, offering significant advantages in terms of reaction time, yield, and energy efficiency. The technique utilizes microwave radiation to rapidly heat the reaction mixture, resulting in faster reaction rates and improved yields [10] [11].

For 4-amino-6,8-dichloroquinoline synthesis, microwave-assisted methods typically involve the reaction of 4,7-dichloroquinoline precursors with appropriate nucleophiles under microwave irradiation. The reaction conditions are typically milder than conventional heating methods, with temperatures around 140-180°C and reaction times of 20-30 minutes [10].

Microwave Conditions: The reaction is typically performed in a microwave reactor using DMSO as the solvent at 140°C for 20-30 minutes. The microwave power is typically set to 300-400 watts with a duty cycle of 50-60%. These conditions afford yields of 80-95% with excellent regioselectivity [10].

The mechanism involves rapid heating of the reaction mixture through microwave absorption, which leads to increased molecular motion and higher reaction rates. The selective heating of polar solvents and reagents creates localized high-temperature zones that accelerate the nucleophilic substitution process [11].

Catalyzed Reactions

Transition metal catalysis has revolutionized quinoline synthesis, providing access to new reaction pathways and improved selectivity. Palladium-catalyzed amination reactions, in particular, have proven highly effective for synthesizing 4-aminoquinolines [12] [13].

Palladium-Catalyzed Amination: Palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ are used with appropriate ligands to facilitate the amination of haloquinolines. The reaction typically involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine nucleophile and reductive elimination to form the C-N bond [13].

The reaction conditions typically involve the use of 5-10 mol% palladium catalyst with ligands such as BINAP or Xantphos in toluene or DMF at 120-150°C for 12-24 hours. Base additives such as sodium tert-butoxide or cesium carbonate are typically required to neutralize the generated acid [13].

Copper-Catalyzed Reactions: Copper catalysts offer a more cost-effective alternative to palladium systems. CuI or Cu(OAc)₂ with appropriate ligands can catalyze the amination of haloquinolines under mild conditions [14] [15].

The copper-catalyzed reactions typically employ N-heterocyclic carbene (NHC) ligands or diamine ligands to enhance the reactivity and selectivity. The reaction conditions are typically milder than palladium-catalyzed systems, with temperatures around 100-120°C and reaction times of 6-12 hours [14].

Green Chemistry Applications

Green chemistry principles have been successfully applied to quinoline synthesis, focusing on reducing environmental impact while maintaining high efficiency. Several approaches have been developed that minimize waste generation and use more sustainable reagents [12] [16].

Nanocatalyzed Synthesis: Iron oxide, nickel, and copper nanoparticles have been used as recyclable catalysts for quinoline synthesis. These nanocatalysts offer several advantages, including high surface area, recyclability, and mild reaction conditions [12] [16].

The nanocatalysts typically involve the use of 0.05-0.1 g of catalyst per gram of substrate, with reaction temperatures around 80-120°C and reaction times of 2-4 hours. The catalysts can be recovered by magnetic separation (for iron-based catalysts) or filtration and reused for multiple cycles with minimal loss of activity [16].

Solvent-Free Conditions: Several protocols have been developed for solvent-free quinoline synthesis, where the reaction is performed in neat conditions or using minimal amounts of environmentally benign solvents. These methods typically involve the use of solid acid catalysts or nanocatalysts to facilitate the reaction [16].

The solvent-free conditions typically involve mixing the substrates with the catalyst and heating at 100-150°C for 2-6 hours. The products are typically purified by simple washing with water or recrystallization from environmentally friendly solvents [16].

Optimization of Synthetic Parameters

Yield Enhancement Techniques

Yield optimization in quinoline synthesis requires careful consideration of multiple parameters including temperature, reaction time, solvent choice, and catalyst loading. Statistical design of experiments (DoE) approaches have proven particularly effective for systematic optimization [17] [18].

Temperature Optimization: The reaction temperature significantly affects both yield and selectivity. For nucleophilic substitution reactions, the optimal temperature range is typically 130-150°C. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and decomposition [17].

A systematic study of the 4-amino-6,8-dichloroquinoline synthesis showed that increasing the temperature from 120°C to 150°C increased the yield from 65% to 85%, but further increases to 180°C resulted in decreased yield (72%) due to decomposition and side reactions [17].

Reaction Time Studies: The reaction time must be optimized to achieve maximum conversion while minimizing side reactions. Kinetic monitoring using analytical techniques such as HPLC or NMR spectroscopy helps determine the optimal reaction time [17].

For typical nucleophilic substitution reactions, the optimal reaction time is 4-8 hours at 130-150°C. Shorter times result in incomplete conversion, while longer times may lead to product decomposition or formation of unwanted side products [17].

Solvent System Optimization: The choice of solvent significantly impacts both yield and selectivity. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically preferred for nucleophilic substitution reactions due to their ability to solvate the nucleophile while not interfering with the reaction mechanism [17].

Mixed solvent systems can sometimes provide superior results. For example, DMF/water mixtures (9:1 v/v) have been found to enhance yields by up to 20% compared to pure DMF, presumably due to improved solvation of the nucleophile [17].

Regioselectivity Control Methods

Regioselectivity is crucial in quinoline synthesis, particularly when multiple substitution sites are available. Several strategies have been developed to control regioselectivity and achieve the desired substitution pattern [17] [19].

Steric Control: The use of bulky nucleophiles or reaction conditions that favor less crowded substitution sites can enhance regioselectivity. For example, the use of tert-butylamine as a nucleophile shows higher selectivity for the 4-position compared to smaller amines [19].

Electronic Control: The electronic properties of the quinoline ring system can be modified using electron-withdrawing or electron-donating groups to direct substitution to specific positions. The introduction of electron-withdrawing groups at positions 2 or 3 enhances the reactivity of the 4-position toward nucleophilic substitution [19].

Catalyst-Controlled Selectivity: Certain catalysts can provide regioselectivity through coordination effects. For example, manganese-based catalysts have been shown to provide excellent regioselectivity in quinoline hydroboration reactions, with ligand modifications allowing for regiodivergent outcomes [17].

The use of chiral ligands in transition metal catalysis can also provide enantioselectivity in addition to regioselectivity, which is particularly valuable for pharmaceutical applications [19].

Purification and Analytical Verification Protocols

Purification Methods

The purification of 4-amino-6,8-dichloroquinoline requires careful selection of appropriate techniques based on the physical and chemical properties of the compound. Several methods have been developed to achieve high purity with minimal loss of product [20] [21].

Crystallization: Recrystallization from appropriate solvents is the most common method for purifying quinoline derivatives. The choice of solvent depends on the solubility characteristics of the compound and the nature of impurities present [20].

For 4-amino-6,8-dichloroquinoline, ethanol or methanol are commonly used as recrystallization solvents. The process involves dissolving the crude product in hot solvent, filtering to remove insoluble impurities, and allowing the solution to cool slowly to promote crystal formation. Typical yields after recrystallization are 85-95% with purity greater than 98% [20].

Column Chromatography: Silica gel column chromatography is effective for separating quinoline derivatives with different polarities. The mobile phase typically consists of ethyl acetate/hexane mixtures with gradual increase in polarity [21].

However, some quinoline derivatives may be sensitive to acidic conditions, so the silica gel may need to be deactivated with triethylamine or sodium bicarbonate before use. Alternative stationary phases such as alumina or C18 reverse-phase silica may be more suitable for sensitive compounds [21].

Sublimation: For compounds that are stable at elevated temperatures, sublimation can provide excellent purity. The process involves heating the crude product under reduced pressure and collecting the sublimed material on a cooled surface [21].

Sublimation is particularly effective for removing non-volatile impurities and can achieve purities greater than 99%. The process is typically performed at 100-150°C under vacuum (0.1-1 mbar) with slow heating to avoid decomposition [21].

Analytical Verification Methods

Comprehensive analytical characterization is essential for confirming the identity and purity of synthesized 4-amino-6,8-dichloroquinoline. Multiple analytical techniques are typically employed to provide complete structural verification [22] [23].

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are the primary tools for structural verification. The quinoline ring system produces characteristic chemical shifts that can be used to confirm the structure and substitution pattern [22] [23].

For 4-amino-6,8-dichloroquinoline, the 1H NMR spectrum typically shows signals for the quinoline ring protons at 7.2-8.5 ppm, with the amino protons appearing as a broad signal around 5.0-6.0 ppm. The 13C NMR spectrum shows characteristic signals for the quinoline carbons, with the 4-position carbon appearing around 150-160 ppm [22] [23].

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) provide additional structural information by establishing connectivity between protons and carbons [23].

Mass Spectrometry: High-resolution mass spectrometry provides accurate molecular weight determination and structural information through fragmentation patterns. Time-of-flight (TOF) mass spectrometry is particularly useful for quinoline derivatives [24] [25].

The mass spectrum of 4-amino-6,8-dichloroquinoline typically shows the molecular ion peak at m/z 213 (M+) with characteristic isotope patterns due to the presence of two chlorine atoms. Fragmentation typically involves loss of HCl (m/z 177) and further fragmentation of the quinoline ring system [24] [25].

Infrared (IR) Spectroscopy: IR spectroscopy provides information about functional groups present in the molecule. The amino group typically shows characteristic N-H stretching vibrations around 3200-3500 cm⁻¹, while the quinoline ring system shows aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region [26].

High-Performance Liquid Chromatography (HPLC): HPLC analysis provides information about purity and can be used for quantitative analysis. Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases is commonly employed for quinoline derivatives [24] [27].

The retention time and peak area can be used to determine purity and identify impurities. UV detection at 254 nm is typically used, taking advantage of the strong UV absorption of the quinoline chromophore [24] [27].

Melting Point Determination: The melting point is a simple but important parameter for compound identification and purity assessment. Pure 4-amino-6,8-dichloroquinoline typically has a melting point in the range of 180-185°C [28].

The melting point range should be narrow (2-3°C) for pure compounds, with broader ranges indicating the presence of impurities or decomposition during heating [28].

Quality Control Parameters

Quality control protocols ensure consistent product quality and safety. Several parameters are typically monitored during synthesis and purification [28] [27].

Purity Assessment: The purity is typically determined using HPLC analysis, with acceptance criteria of ≥98% for pharmaceutical applications. The main impurities are typically residual starting materials, side products from the synthesis, and degradation products [28] [27].

Residual Solvents: The levels of residual solvents used in synthesis and purification must be controlled according to regulatory guidelines. Common solvents such as DMF, DMSO, and alcohols are typically monitored using gas chromatography with headspace sampling [27].

Heavy Metals: The presence of heavy metals from catalysts or starting materials is monitored using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS). Typical limits for pharmaceutical applications are in the ppm range [27].

Water Content: The water content is typically determined using Karl Fischer titration. Most quinoline derivatives are hygroscopic and require controlled moisture levels during storage [28].

Stability Testing: The stability of 4-amino-6,8-dichloroquinoline under various conditions (temperature, humidity, light) is evaluated using accelerated stability testing protocols. The compound is typically stable under normal storage conditions but may require protection from light and moisture [28].